REACTION_CXSMILES
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C[O:2][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:13]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([OH:21])[CH:16]=2)=[O:14])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].C1C(C=O)=CC2OCOC=2C=1>>[OH:21][C:17]1[CH:16]=[C:15]([CH:20]=[CH:19][CH:18]=1)[C:13](=[O:14])[CH:12]=[CH:11][C:5]1[CH:6]=[CH:7][C:8]2[O:9][CH2:10][O:2][C:3]=2[CH:4]=1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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directly to the next reaction step
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Type
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CUSTOM
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Details
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without chromatographic purification or characterization
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Name
|
|
Type
|
|
Smiles
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OC=1C=C(C(C=CC2=CC3=C(C=C2)OCO3)=O)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |